molecular formula C12H12ClNO2 B070491 Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate CAS No. 172595-66-3

Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate

Cat. No.: B070491
CAS No.: 172595-66-3
M. Wt: 237.68 g/mol
InChI Key: HHLUVAJKICYMKX-UHFFFAOYSA-N
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Description

Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and synthetic drugs. This compound features a methyl ester group attached to the indole ring, which is substituted with a chlorine atom at the 5-position and a methyl group at the 2-position. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 5-chloro-2-methylphenylhydrazine and an appropriate ester precursor .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and nucleic acids, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(1H-indol-3-yl)acetate: Similar structure but lacks the chlorine and methyl substitutions.

    5-Chloro-1H-indole-3-acetic acid: Similar structure but has a carboxylic acid group instead of a methyl ester.

    2-Methyl-1H-indole-3-acetic acid: Similar structure but lacks the chlorine substitution.

Uniqueness

Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate is unique due to its specific substitutions, which can significantly influence its biological activity and chemical reactivity. The presence of the chlorine atom and the methyl group can enhance its binding affinity to certain biological targets and alter its pharmacokinetic properties .

Properties

IUPAC Name

methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-7-9(6-12(15)16-2)10-5-8(13)3-4-11(10)14-7/h3-5,14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLUVAJKICYMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Cl)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470276
Record name Methyl (5-chloro-2-methyl-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172595-66-3
Record name Methyl (5-chloro-2-methyl-1H-indol-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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